1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(4-methylphenyl)-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(4-methylphenyl)-, ethyl ester is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring substituted with a hydroxy group, a methylphenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(4-methylphenyl)-, ethyl ester typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C. The resulting product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as using water as a solvent and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(4-methylphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-oxo-1-(4-methylphenyl)-3-pyrazolecarboxylic acid ethyl ester.
Reduction: Formation of 4-hydroxy-1-(4-methylphenyl)-3-pyrazolecarbinol.
Substitution: Formation of 4-hydroxy-1-(4-nitrophenyl)-3-pyrazolecarboxylic acid ethyl ester.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(4-methylphenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(4-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also interact with aromatic residues in proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-phenyl-3-pyrazolecarboxylic acid ethyl ester: Lacks the methyl group on the phenyl ring, resulting in different reactivity and biological activity.
4-Hydroxy-1-(4-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester: Contains a chlorine atom instead of a methyl group, which can alter its electronic properties and interactions with biological targets.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(4-methylphenyl)-, ethyl ester is unique due to the presence of the methyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
26502-59-0 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)12-11(16)8-15(14-12)10-6-4-9(2)5-7-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
RSZMACLXIVZQTD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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